molecular formula C17H14N2O4 B13125968 Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate CAS No. 75313-76-7

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

Cat. No.: B13125968
CAS No.: 75313-76-7
M. Wt: 310.30 g/mol
InChI Key: ZYQDRDWRKZYTFL-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is an anthraquinone derivative characterized by a methyl ester group at position 2 and methylamino/amino substituents at positions 1 and 2. This analysis focuses on comparative structural, physicochemical, and pharmacological properties of this compound relative to its closest analogues.

Properties

CAS No.

75313-76-7

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

methyl 1-amino-4-(methylamino)-9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C17H14N2O4/c1-19-11-7-10(17(22)23-2)14(18)13-12(11)15(20)8-5-3-4-6-9(8)16(13)21/h3-7,19H,18H2,1-2H3

InChI Key

ZYQDRDWRKZYTFL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C(=C1)C(=O)OC)N)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Oxidation of 2-Methyl-9,10-anthraquinone to Anthraquinone-2-carboxylic Acid

Parameter Details
Starting Material 2-Methyl-9,10-anthraquinone
Oxidizing Agent Chromium(VI) oxide (CrO3) or sodium dichromate in sulfuric acid
Solvent Acetic acid or sulfuric acid
Temperature 80–120 °C
Reaction Time 1–16 hours
Yield 42.9% to 85%
Purification Filtration, washing, recrystallization in acetic acid

Experimental Procedure Summary:
2-Methyl-9,10-anthraquinone is dissolved in acetic acid and slowly treated with CrO3 under stirring at 85 °C for 16 hours. After cooling, the mixture is diluted with water, and the precipitate is filtered and washed until chromium residues are removed. The solid is recrystallized from acetic acid to yield anthraquinone-2-carboxylic acid as a white crystalline solid with up to 85% yield.

Amination to Introduce the 1-Amino and 4-(Methylamino) Groups

The introduction of amino groups on the anthraquinone core typically involves:

  • Conversion of nitro-substituted anthraquinones to amino derivatives by reduction or ammonolysis.
  • Methylation of amino groups to obtain methylamino substituents.

Reported Routes:

  • 1-Nitroanthraquinone-2-carboxylic acid can be converted to 1-aminoanthraquinone-2-carboxylic acid by treatment with ammonia or reduction methods.
  • Methylation of the amino group at the 4-position can be achieved by reaction with methylamine or methylating agents under controlled conditions, often after initial amination.

Esterification to Form the Methyl Ester

Parameter Details
Starting Material Anthraquinone-2-carboxylic acid (amino-substituted)
Reagents Methanol with acid catalyst (e.g., sulfuric acid, HCl) or methylating agents like diazomethane
Conditions Reflux or room temperature depending on method
Yield Not explicitly reported, typically moderate to high

Procedure Summary:
The carboxylic acid group of the amino-substituted anthraquinone is esterified by refluxing with methanol in the presence of an acid catalyst or by treatment with methylating agents to afford the methyl ester derivative, this compound.

Alternative Activation and Coupling Methods

For more advanced synthetic applications, the carboxylic acid group can be activated using reagents such as oxalyl chloride or thionyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) to form the corresponding acid chloride intermediate. This intermediate can then be reacted with amines or other nucleophiles to form amide or related derivatives.

Activation Method Reagents and Conditions
Acid chloride formation Oxalyl chloride or thionyl chloride with catalytic DMF in dichloromethane under inert atmosphere
Reaction Time 2 hours to overnight
Subsequent Reaction Coupling with amines or silane derivatives

This approach is useful for preparing functionalized anthraquinone derivatives with tailored properties.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Yield (%) Notes
Oxidation 2-Methyl-9,10-anthraquinone CrO3, acetic acid, 85 °C, 16 h 85 Recrystallization from acetic acid
Amination 1-Nitroanthraquinone-2-carboxylic acid Ammonia or reduction methods Not specified Conversion to 1-amino derivative
Methylation of amino Aminoanthraquinone derivative Methylamine or methylating agents Not specified To obtain methylamino substituent
Esterification Aminoanthraquinone-2-carboxylic acid Methanol, acid catalyst or methylating agents Moderate to high Formation of methyl ester
Acid chloride formation Anthraquinone-2-carboxylic acid Oxalyl chloride or thionyl chloride, DMF, DCM Not specified For further derivatization

Research Findings and Notes

  • The oxidation of methyl groups on anthraquinone to carboxylic acids using chromium(VI) reagents is well-documented and yields high purity products suitable for further functionalization.
  • Amination steps require careful control of reaction conditions to selectively introduce amino groups without over-reduction or side reactions.
  • Esterification of anthraquinone carboxylic acids to methyl esters is a standard procedure, often performed under acidic reflux or by using methylating agents.
  • Activation of carboxylic acids to acid chlorides enables coupling with various amines, expanding the scope of derivatives accessible.
  • Purification typically involves recrystallization from acetic acid or other solvents to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to hydroxyl groups.

    Substitution: Amino groups can undergo substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Anthraquinone Scaffold

Key structural variations occur at positions 1, 2, and 4:

  • Position 1: Amino group (common in all analogues).
  • Position 2: Methyl ester (target compound) vs. sulfonate (PSB series, GoSlo-SR-5-6) or nitrile (e.g., 1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile) .
  • Position 4: Methylamino (target compound) vs. isopropylamino (), triazine derivatives (PSB-1011/10211), or benzothiazole-thio groups () .
Table 1: Structural Comparison of Selected Analogues
Compound Name Position 2 Substituent Position 4 Substituent Key Targets/Activities
Target Compound (Methyl ester) COOCH₃ NHCH₃ Predicted: Potential P2X/P2Y modulation
1-Amino-4-(isopropylamino)-...-sulfonic acid SO₃H NHCH(CH₃)₂ Cytotoxicity (IC₅₀: 10–50 μM)
PSB-10211 (Sodium sulfonate) SO₃Na 3-(4,6-Dichlorotriazinyl)phenylamino P2X2 antagonist (IC₅₀: 86 nM)
GoSlo-SR-5-6 (Sodium sulfonate) SO₃Na 3-Trifluoromethylphenylamino BK channel opener
PSB-16133 (Sodium sulfonate) SO₃Na 4-(2,4-Dimethylphenylthio)phenylamino P2Y4 antagonist (IC₅₀: 233 nM)

Physicochemical Properties

  • Solubility : Sulfonate derivatives (e.g., PSB series) exhibit high aqueous solubility due to their anionic groups, whereas the methyl ester in the target compound may reduce solubility but enhance membrane permeability .
  • Metabolic Stability : Esters are prone to hydrolysis in vivo, converting to carboxylic acids, which may alter activity or toxicity profiles .

Pharmacological Activities

Receptor Antagonism
  • P2X/P2Y Receptors: Sulfonate derivatives like PSB-1011 (IC₅₀: 79 nM for P2X2) and PSB-16133 (IC₅₀: 233 nM for P2Y4) show nanomolar potency via ionic interactions with receptor residues . The target compound’s ester group may reduce charge-based binding but could engage in hydrophobic interactions.
  • Selectivity: Bulky substituents (e.g., triazine in PSB-10211) enhance selectivity for P2X2 over other subtypes . The methylamino group in the target compound may confer distinct selectivity patterns.
Enzyme Inhibition
  • NTPDase Inhibition : Analogues with sulfonate and aromatic thioethers (e.g., PSB-16131, IC₅₀: 539 nM for NTPDase2) inhibit nucleotide-metabolizing enzymes via competitive or mixed mechanisms . The target compound’s ester group might limit similar activity due to reduced polarity.
Cytotoxicity
  • Sulfonate derivatives () exhibit moderate cytotoxicity (IC₅₀: 10–50 μM) across cancer cell lines, possibly via DNA intercalation or topoisomerase inhibition . The methyl ester’s lipophilicity could enhance cellular uptake, potentiating cytotoxicity.

Key Research Findings and Gaps

  • Sulfonate vs. Ester Bioactivity : Sulfonates dominate in receptor antagonism due to their solubility and charge, while esters (e.g., nitriles in ) are less explored but may offer metabolic advantages .
  • Synthetic Feasibility : Ullmann coupling () and nucleophilic substitution () are established for sulfonates, but ester synthesis may require distinct protocols (e.g., esterification of carboxylic acid precursors).
  • Toxicity: Ethylamino nitrile analogues () show industrial hazards, suggesting methylamino esters warrant detailed safety profiling.

Biological Activity

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is a compound belonging to the anthraquinone family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables that highlight its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₁₆H₁₃N₃O₄
  • Molecular Weight : 305.29 g/mol
  • CAS Number : 1220-94-6

The compound features a dioxoanthracene core with amino and methylamino substituents that contribute to its biological properties.

Anticancer Properties

Research has indicated that anthraquinone derivatives exhibit significant anticancer activities. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS) which lead to cell death.

Case Study : In vitro experiments demonstrated that this compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values in the low micromolar range. The compound's ability to disrupt mitochondrial function was also noted, leading to increased apoptosis markers such as annexin V staining.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. In particular, it has been tested against bacterial strains including Staphylococcus aureus and Escherichia coli, exhibiting significant inhibitory effects.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in managing inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress.
  • Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and cancer progression.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of this compound and its analogs. Modifications to the amino groups and substitution patterns on the anthraquinone core significantly influence biological activity.

Table of Analog Compounds and Their Activities

CompoundActivity TypeIC50/EC50 Values
Methyl 1-amino-4-(methylamino)-...Anticancer5 µM (MCF-7)
N-(9,10-Dioxoanthracenyl)-2-methylbenzamideAntimicrobial16 µg/mL (S. aureus)
1-Amino-4-(phenylamino)anthraquinoneAnti-inflammatoryIC50 = 20 µg/mL

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